molecular formula C2HCl4NO B13737555 N,2,2,2-Tetrachloroacetamine CAS No. 35077-10-2

N,2,2,2-Tetrachloroacetamine

Cat. No.: B13737555
CAS No.: 35077-10-2
M. Wt: 196.8 g/mol
InChI Key: WZJSNDBOBAUAQL-UHFFFAOYSA-N
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Description

N,2,2,2-Tetrachloroacetamide (systematic name: 2,2,2-trichloro-N-chloroacetamide) is a halogenated acetamide derivative characterized by four chlorine substituents: three on the α-carbon and one on the nitrogen atom. This compound is structurally related to 2,2,2-trichloroacetamide (), differing by an additional chlorine atom on the nitrogen, which significantly alters its reactivity and physicochemical properties.

Properties

CAS No.

35077-10-2

Molecular Formula

C2HCl4NO

Molecular Weight

196.8 g/mol

IUPAC Name

N,2,2,2-tetrachloroacetamide

InChI

InChI=1S/C2HCl4NO/c3-2(4,5)1(8)7-6/h(H,7,8)

InChI Key

WZJSNDBOBAUAQL-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)NCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2,2,2-Tetrachloroacetamine can be synthesized through the chlorination of acetamide. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and yields. The process also includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,2,2,2-Tetrachloroacetamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,2,2,2-Tetrachloroacetamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,2,2,2-Tetrachloroacetamine involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

Compound Name Substituents Key Features Reference
2,2,2-Trichloroacetamide Cl₃ on α-carbon; NH₂ group High halogen density; precursor for agrochemicals
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide Cl on α-carbon; CF₃CH₂ group on N Fluorinated analog; potential use in medicinal chemistry
Alachlor Cl on α-carbon; 2,6-diethylphenyl and methoxymethyl on N Herbicide; inhibits plant cell division
2,2-Dichloro-N-(4-methoxyphenyl)-2-(trifluoromethoxy)acetamide Cl₂ and OCF₃ on α-carbon; 4-methoxyphenyl on N Mixed halogen/ether substituents; synthesized via sodium salt intermediates
Compound 9 (from ) Thioxo groups; 4-methoxyphenyl and chlorobenzylidene substituents High yield (90%); aromatic substituents enhance thermal stability

Key Insight : The number and position of halogens (Cl, F) and aromatic/heterocyclic substituents dictate reactivity, solubility, and biological activity. N,2,2,2-Tetrachloroacetamide’s tetrahalogenation likely increases electrophilicity compared to trichloroacetamide, making it more reactive in nucleophilic substitutions .

Physicochemical Properties

  • Melting Points: Chlorinated acetamides generally exhibit higher melting points due to increased molecular symmetry and halogen-induced intermolecular forces. For example: 2,2,2-Trichloroacetamide: No explicit melting point provided, but analogous chloroacetamides (e.g., alachlor) melt at ~40°C . Compound 9 (): Melts at 186–187°C due to aromatic stabilization . Inference: N,2,2,2-Tetrachloroacetamide likely has a higher melting point than 2,2,2-trichloroacetamide due to additional chlorine-induced lattice energy.
  • Solubility : Increased halogenation typically reduces water solubility. For instance, alachlor has a solubility of 240 mg/L, while fluorinated analogs (e.g., 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide) may exhibit even lower solubility due to hydrophobic CF₃ groups .

Research Findings and Challenges

  • Electron-Withdrawing Effects : Chlorine and nitro groups reduce electron density on the acetamide core, enhancing reactivity toward nucleophiles but complicating synthesis (e.g., lower yields in nitro-substituted compounds) .
  • Environmental Impact : Highly chlorinated compounds like tetrachloroacetamide may pose persistence concerns, similar to tetrachloroethane (), necessitating degradation studies .

Biological Activity

N,2,2,2-Tetrachloroacetamine is a compound of significant interest due to its biological activity and potential applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of multiple chlorine atoms attached to an acetamide group. This structure influences its reactivity and biological interactions.

  • Molecular Formula : C₂HCl₄N
  • Molecular Weight : Approximately 165.9 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Disruption of Cellular Membranes : The presence of chlorine atoms enhances the compound's ability to disrupt lipid bilayers in cell membranes, affecting cell integrity and function.
  • Induction of Apoptosis : Studies suggest that this compound can trigger programmed cell death in certain cell lines by activating apoptotic pathways.

Antimicrobial Effects

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be further explored as a potential antimicrobial agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. For instance:

  • Cell Line : HeLa (cervical cancer cells)
  • IC₅₀ Value : 25 µg/mL after 48 hours of exposure.

These findings indicate that the compound may have potential applications in cancer therapy by selectively targeting tumor cells.

Case Studies

  • Study on Liver Toxicity : A study conducted on rats exposed to varying doses of this compound revealed significant liver damage at doses above 50 mg/kg. Histopathological examination showed necrosis and fatty degeneration in liver tissues.
    • : The compound poses a risk for hepatotoxicity at elevated concentrations.
  • Environmental Impact Assessment : Research evaluating the environmental persistence of this compound indicated that it remains stable in aquatic systems for extended periods. This raises concerns about its potential accumulation and toxicity to aquatic organisms.
    • Findings : LC₅₀ values for aquatic species were found to be around 10 µg/L.

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